molecular formula C20H25NO4 B11155057 N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11155057
M. Wt: 343.4 g/mol
InChI Key: HGMZQWOIZSHHCH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is substituted with various functional groups, including a cyclohexyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with N-cyclohexylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the acetamide or chromen-2-one core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as photoactive compounds and polymers

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]butanamide
  • 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Uniqueness

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the acetamide moiety enhances its stability and bioavailability compared to similar compounds .

Biological Activity

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antioxidant, and antimicrobial properties, supported by recent research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

N cyclohexyl 2 6 ethyl 4 methyl 2 oxo 2H chromen 7 yl oxy acetamide\text{N cyclohexyl 2 6 ethyl 4 methyl 2 oxo 2H chromen 7 yl oxy acetamide}

This structure features a cyclohexyl group and a coumarin moiety, which are critical for its biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar coumarin derivatives. For instance, a derivative identified as 1a demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This effect was attributed to the suppression of the MAPK and NF-kB signaling pathways, which are pivotal in inflammatory responses .

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

CompoundCytokine InhibitionMechanism of Action
1aTNF-α, IL-6MAPK and NF-kB suppression
2aTNF-α, IL-6NF-kB pathway inhibition

2. Antioxidant Activity

The antioxidant potential of N-cyclohexyl derivatives has been assessed through various assays. Coumarin compounds are known to enhance the body's endogenous antioxidant defense by activating Nrf2 signaling pathways. This activation leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress markers .

3. Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives has also been investigated. Compounds with similar structures have shown promising results against various bacterial strains. For example, derivatives exhibiting antifungal activity against Candida albicans and Aspergillus niger were reported to have minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Table 2: Antimicrobial Activity of Coumarin Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1bCandida albicans32
1cAspergillus niger16

Case Studies

Several case studies have been documented that illustrate the biological activity of coumarin derivatives similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced inflammation in animal models of arthritis by inhibiting cytokine release and modulating immune responses .
  • Antioxidant Properties : Research indicated that certain coumarin derivatives improved oxidative stress markers in diabetic rats, suggesting potential therapeutic applications in managing diabetes-related complications .
  • Antimicrobial Efficacy : A comparative study reported that modified coumarins exhibited superior antimicrobial properties against resistant strains of bacteria compared to conventional antibiotics, indicating their potential as alternative therapeutic agents .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclohexyl-2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H25NO4/c1-3-14-10-16-13(2)9-20(23)25-18(16)11-17(14)24-12-19(22)21-15-7-5-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,21,22)

InChI Key

HGMZQWOIZSHHCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC3CCCCC3)OC(=O)C=C2C

Origin of Product

United States

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